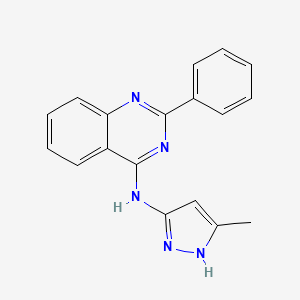
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
概要
説明
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a phenyl group and a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine typically involves multi-step reactions. One common method includes the condensation of 2-phenylquinazolin-4-amine with 5-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatographic techniques to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation.
類似化合物との比較
Similar Compounds
- N-(5-methyl-1H-pyrazol-3-yl)benzamide
- 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides
Uniqueness
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its quinazoline core, combined with the pyrazole moiety, provides a versatile scaffold for the development of new therapeutic agents.
生物活性
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine is a heterocyclic compound characterized by a quinazoline core, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, particularly in the context of cancer and neurodegenerative diseases.
- Molecular Formula : C18H15N5
- Molecular Weight : 301.3 g/mol
- CAS Number : 404828-08-6
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized to inhibit various kinases, particularly casein kinase 1 (CK1), which plays a significant role in cellular signaling pathways related to cell proliferation and survival. The compound binds to the ATP binding site of these kinases, effectively blocking their activity and leading to downstream effects on cell growth and differentiation .
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1). In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in these cells .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of several kinases:
- CK1δ/ε : Demonstrated selective inhibition with potential applications in treating neurodegenerative disorders.
- GSK3α/β : Inhibition of this kinase is relevant for the treatment of various cancers and metabolic disorders .
Case Study: Kinase Inhibition Profile
A study evaluated a series of pyrazolo[1,5-a]quinazoline derivatives, including this compound, against a panel of eight disease-relevant protein kinases. The results indicated that compounds similar to N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amines selectively inhibited CK1δ/ε with minimal effects on other kinases such as CDK5/p25 and GSK3α/β .
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3c | CK1δ | <50 | High |
| 3d | CK1ε | <50 | Moderate |
Anti-inflammatory Activity
Another aspect of research has focused on the anti-inflammatory properties of related compounds. A library of pyrazolo[1,5-a]quinazolines was screened for their ability to inhibit NF-kB/AP-1 reporter activity, demonstrating that some compounds possess significant anti-inflammatory effects, potentially through similar mechanisms as seen with this compound .
特性
CAS番号 |
404828-08-6 |
|---|---|
分子式 |
C18H15N5 |
分子量 |
301.3 g/mol |
IUPAC名 |
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |
InChIキー |
JYCUVOXSZBECAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK3i XIII; GSK3i-XIII; GSK3iXIII; GSK3 inhibitor XIII; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















